2-Bromo-6-iodo-4-(trifluoromethyl)anisole
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Overview
Description
1-Bromo-3-iodo-2-methoxy-5-(trifluoromethyl)benzene is an aromatic compound with the molecular formula C8H5BrF3IO and a molecular weight of 380.93 g/mol . This compound is characterized by the presence of bromine, iodine, methoxy, and trifluoromethyl groups attached to a benzene ring, making it a highly functionalized aromatic compound.
Preparation Methods
The synthesis of 1-bromo-3-iodo-2-methoxy-5-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common synthetic route includes:
Electrophilic Aromatic Substitution (EAS):
Trifluoromethylation: The trifluoromethyl group (-CF3) is introduced using reagents like trifluoromethyl iodide (CF3I) under specific conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Bromo-3-iodo-2-methoxy-5-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The methoxy group can undergo oxidation to form aldehydes or carboxylic acids, while reduction reactions can convert the bromine and iodine atoms to hydrogen.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex aromatic systems.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-3-iodo-2-methoxy-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and the development of bioactive molecules.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-bromo-3-iodo-2-methoxy-5-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, the compound acts as a versatile intermediate, participating in various substitution and coupling reactions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, influencing biological pathways and processes .
Comparison with Similar Compounds
Similar compounds to 1-bromo-3-iodo-2-methoxy-5-(trifluoromethyl)benzene include:
1-Bromo-2-iodo-3-methoxybenzene: Lacks the trifluoromethyl group, making it less reactive in certain chemical reactions.
1-Bromo-3-methoxy-5-(trifluoromethyl)benzene: Lacks the iodine atom, affecting its reactivity and applications.
1-Iodo-3,5-bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups, which can significantly alter its chemical properties and reactivity.
The uniqueness of 1-bromo-3-iodo-2-methoxy-5-(trifluoromethyl)benzene lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses.
Properties
Molecular Formula |
C8H5BrF3IO |
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Molecular Weight |
380.93 g/mol |
IUPAC Name |
1-bromo-3-iodo-2-methoxy-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5BrF3IO/c1-14-7-5(9)2-4(3-6(7)13)8(10,11)12/h2-3H,1H3 |
InChI Key |
WQLGCGOGNQCFJK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1I)C(F)(F)F)Br |
Origin of Product |
United States |
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